5-Indanol
Description
Historical and Current Research Trajectories in 5-Indanol ScienceHistorically, the production of this compound has involved various synthetic routes, including the fusion of indan-5-sulfonic acid K-salt and multi-step syntheses utilizing starting materials such as cinnamic acid.americanelements.comEarly methods aimed to achieve good yields from relatively accessible precursors, often involving processes like sulfonation of indane followed by fusion with potassium hydroxide (B78521).americanelements.com
Current research trajectories involving this compound are diverse and span several areas of chemical and biological inquiry:
Biological Activity: this compound has been observed to exhibit weak inhibitory activity against human melanoma tyrosinase, an enzyme involved in melanin (B1238610) production. thegoodscentscompany.comnih.gov Its derivatives are also explored for a wide range of pharmacological activities, including antimicrobial, anti-fungal, antiviral, antitubercular, anti-inflammatory, anti-HIV, CNS depressant, analgesic, hypnotic, and antipsychotic properties. avantorsciences.com
Inclusion Complex Studies: Investigations into the formation of inclusion complexes, such as with β-cyclodextrin, have been conducted using spectroscopic techniques like ultraviolet (UV) spectroscopy and cyclic voltammetry (CV) to understand molecular interactions and potential applications in drug delivery or formulation. wikipedia.orgresearchgate.net
Synthetic Methodologies: Ongoing research focuses on developing new synthetic routes to this compound derivatives, such as the synthesis of indanol-1,2,3-triazole derivatives via click chemistry, which has yielded compounds with significant antitubercular and antimicrobial activities. nih.gov
Conformational and Mechanistic Studies: Advanced studies, often involving computational and spectroscopic methods like magnetic resonance spectroscopy, are employed to determine the exact structure and conformational flexibility of this compound and its derivatives. biosynth.comresearchgate.net This includes investigations into the stereocontrolled formation of complex heterocyclic systems, such as 1,3-oxazolidines, derived from aminoindanol (B8576300) scaffolds, which are crucial for understanding and designing new bioactive compounds. alfa-chemistry.com The flexibility of indanol-based compounds in interacting with biological targets, such as ADAMTS-5, is also a subject of research, providing insights important for drug design. wikipedia.org
Physical Properties of this compound
| Property | Value | Source Index |
| Molecular Formula | C₉H₁₀O | nih.gov |
| Molecular Weight | 134.18 g/mol | nih.govbiosynth.comavantorsciences.comvwr.com |
| Physical State | Powder to crystal, slightly brown solid | thegoodscentscompany.comnih.govamericanelements.com |
| Melting Point | 51-53 °C | aksci.comstenutz.euavantorsciences.comvwr.com |
| Boiling Point | 255 °C | aksci.combiosynth.comavantorsciences.comvwr.com |
| Flash Point | 130 °C | avantorsciences.comvwr.com |
| Vapor Pressure | 0.01 mmHg | nih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15118 |
| Indane | 10326 |
| Cinnamic acid | 444539 |
| 1-Indanone (B140024) | 6735 |
| Indene | 7219 |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | 9866743 |
| Sodium Indanylcarbenicillin | 23676503 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSSTUGJUBZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051732 | |
| Record name | Indan-5-ol | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or gray-brown solid; [Acros Organics MSDS] | |
| Record name | 5-Indanol | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 5-Indanol | |
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CAS No. |
1470-94-6 | |
| Record name | 5-Indanol | |
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| Record name | 5-Indanol | |
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| Record name | 5-INDANOL | |
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| Record name | 1H-Inden-5-ol, 2,3-dihydro- | |
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| Record name | Indan-5-ol | |
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| Record name | 5-INDANOL | |
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Advanced Synthetic Methodologies for 5 Indanol and Its Precursor Architectures
Regioselective Synthesis Pathways to 5-Indanol
The regioselective synthesis of this compound is paramount for efficient production, as the position of the hydroxyl group on the indane scaffold dictates its chemical properties and subsequent reactivity. Various multi-step approaches and derivatization strategies have been developed to achieve this selectivity.
Multi-Step Conversions from Cinnamic Acid Derivatives
A notable multi-step synthesis of this compound commences from cinnamic acid, a readily available starting material. This process involves several transformations to achieve the desired regioselectivity. Initially, cinnamic acid undergoes hydrogenation in a basic medium, typically in the presence of an activated carbon palladium catalyst, to yield β-phenylpropionic acid. This hydrogenation step can be performed at 100 °C under stirring. Subsequently, β-phenylpropionic acid is cyclized to 1-Indanone (B140024) using polyphosphoric acid (PPA) at elevated temperatures, such as 70-80 °C. The concentration of PPA can influence the regioselectivity of indanone formation bme.hu.
The 1-Indanone intermediate is then subjected to a reduction to form indan (B1671822). This can be achieved by boiling 1-Indanone with hydrazine (B178648) hydrate (B1144303) and pulverized potassium hydroxide (B78521) in diethylene glycol, followed by distillation of the hydrazine-water mixture. The resulting indan is then sulfonated using concentrated sulfuric acid, yielding indan-5-sulfonic acid trihydrate. This trihydrate is converted to its potassium salt (indan-5-sulfonic acid K-salt) with an equimolar quantity of potassium hydroxide. The final step involves the fusion of the indan-5-sulfonic acid K-salt in a mixture of potassium hydroxide and sodium acetate (B1210297) at temperatures between 275-285 °C to produce this compound, which is then purified via acidification, solvent extraction, and vacuum distillation. This multi-step method offers a relatively straightforward route to this compound with good yields and avoids high-pressure operations bme.hu.
Table 1: Multi-Step Synthesis of this compound from Cinnamic Acid
| Step | Starting Material | Reagents/Conditions | Intermediate Product | Yield (Example) |
| 1 | Cinnamic Acid | Pd/C, KOH, H₂O, 100 °C | β-Phenylpropionic Acid | - |
| 2 | β-Phenylpropionic Acid | Polyphosphoric Acid, 70-80 °C | 1-Indanone | - |
| 3 | 1-Indanone | Hydrazine Hydrate, KOH, Diethylene Glycol, reflux | Indan | 74.5% bme.hu |
| 4 | Indan | Conc. H₂SO₄, 100 °C | Indan-5-sulfonic Acid Trihydrate | 71.7% bme.hu |
| 5 | Indan-5-sulfonic Acid K-salt | KOH, Sodium Acetate, 275-285 °C, fusion | This compound | - |
Derivatization from Indan and Functionalized Indans
Derivatization from indan and its functionalized counterparts represents a common and widely utilized strategy for synthesizing this compound. As highlighted, indan-5-sulfonic acid K-salt serves as a direct precursor, which can be fused to yield this compound bme.hu.
Other reported methods for obtaining this compound or its derivatives from indan-based starting materials include:
Diazotization of 5-amino-indan: This involves the diazotization of 5-amino-indan, followed by the evaporation of the resulting diazonium salt to yield the hydroxylated product bme.hu.
Oxidation and Hydrolysis of 5-acetyl-indan: this compound can also be obtained through the oxidation and subsequent hydrolysis of 5-acetyl-indan bme.hu.
These routes emphasize the importance of pre-functionalized indan derivatives in achieving regioselective synthesis of this compound.
Reductive Approaches from Indanone Intermediates
Reductive strategies are critical for converting indanone intermediates into their corresponding indanol forms. 1-Indanone, a key intermediate in this compound synthesis from cinnamic acid, can be reduced to indan, which is then further processed to this compound bme.hu.
More broadly, the reduction of 1-indanones to indanols can be achieved through various methods:
Hydride Reductions: Common reducing agents for converting indanones to indanols include sodium borohydride, potassium borohydride, lithium aluminum hydride, diisobutyl aluminum hydride, or bis(dimethoxyoxyethyl)sodium aluminum hydride google.com. These reagents allow for the direct reduction of the ketone functionality to a hydroxyl group.
Transfer or Pressure Hydrogenation: For the synthesis of specific enantiomers, 1-indanones can be reduced via transfer or pressure hydrogenation in the presence of an optically active catalyst and a hydrogen donor. This approach is particularly useful for achieving enantiomeric selectivity in the resulting indanol google.com. For instance, the reduction of 1-indanone can yield (S)-1-indanol, which can then be further functionalized google.com.
Unconventional Synthetic Routes and Condensation Strategies
Beyond conventional methods, several unconventional synthetic routes and condensation strategies have been explored for the preparation of indanol cores or related structures. One such method for producing this compound involves the base-catalyzed condensation of 2-formyl-cyclopentanone and acetone, although this reaction can be lengthy, reportedly taking up to 21 days bme.hu. Another approach utilizes ethyl cyclopentilidene-acetate as a starting material, leading to this compound through a complex methodology bme.hu.
More recently, diversity-oriented synthesis has leveraged condensation reactions to construct indanol-fused scaffolds. For example, a regioselective domino Michael/Aldol (B89426) reaction between 3-ylideneoxindoles and malononitrile (B47326) or ethyl cyanoacetate (B8463686) has been reported to yield indanol-fused 3-oxindole scaffolds. This method provides products with consecutive stereocenters in high yields (up to 92%) and good diastereoselectivity (up to 20:1), demonstrating the potential for creating complex indanol-containing structures through novel condensation pathways figshare.com.
Targeted Synthesis of Functionalized Indanone Building Blocks
Functionalized indanones are crucial intermediates for the synthesis of a wide range of complex molecules, including those with potential biological activities. The targeted synthesis of these building blocks often employs sophisticated catalytic reactions to introduce specific functionalities at desired positions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Indanones
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are extensively utilized in the synthesis of functionalized indanone building blocks. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (e.g., boronic acid, boronate ester) with an organohalide (e.g., aryl halide) in the presence of a palladium catalyst and a base wikipedia.org.
In the context of indanone chemistry, halogenated indanones serve as key substrates for these reactions. For instance, bromo-functionalized indanone derivatives can undergo late-stage modification via palladium-catalyzed cross-couplings, allowing for the synthesis of diverse indanone-derived ligands and building blocks researchgate.net.
Recent advancements include the palladium-catalyzed regioselective synthesis of 2-SF₅-indenols by reacting commercially available boronic acid derivatives with readily accessible SF₅-alkynes. This methodology highlights the intrinsic polarization of SF₅-alkynes, which contributes to its full regioselectivity. These 2-SF₅-indenols and indenones serve as versatile platforms for designing more complex SF₅-containing molecules, demonstrating the utility of Pd-catalyzed reactions for introducing specific functionalities onto the indane system nih.gov.
The general mechanism of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium catalyst inserts into the carbon-halogen bond of the halogenated indanone. Subsequently, transmetalation occurs, where the organoboron compound transfers its organic group to the palladium center. Finally, reductive elimination forms the new carbon-carbon bond, regenerating the active palladium catalyst wikipedia.orgmdpi.com. The efficiency and broad substrate scope of these reactions make them indispensable for the targeted synthesis of highly functionalized indanone building blocks.
Table 2: Palladium-Catalyzed Cross-Coupling on Halogenated Indanones
| Reaction Type | Substrate (Indanone) | Coupling Partner | Catalyst System | Outcome | Reference |
| Suzuki-Miyaura | Halogenated Indanones | Organoboronic Acids | Palladium catalyst, Base | Functionalized Indanones | wikipedia.orgresearchgate.net |
| Pd-catalyzed Regioselective Synthesis | Halogenated Indenones | Boronic Acid Derivatives, SF₅-Alkynes | Palladium catalyst | 2-SF₅-Indenols/Indenones | nih.gov |
Comprehensive Spectroscopic and Structural Characterization of 5 Indanol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Connectivity and Stereochemistry
NMR spectroscopy is a powerful method for determining the molecular structure, connectivity, and, where applicable, the stereochemistry of organic compounds. While specific detailed experimental NMR data for 5-Indanol can be found in spectral databases like NMRShiftDB nih.gov, general characteristics based on its chemical structure can be described.
Proton (¹H) NMR spectroscopy provides insights into the different proton environments within the this compound molecule. The chemical shifts of protons are influenced by their electronic environment, including the presence of electronegative atoms and aromatic rings. carlroth.com
For this compound, characteristic signals would be expected for the aromatic protons on the benzene (B151609) ring, the aliphatic methylene (B1212753) protons of the five-membered indane ring, and the hydroxyl proton. Aromatic protons typically resonate in the δ 6.5-8.0 ppm range. carlroth.com The methylene protons of the indane ring (at positions 1, 2, and 3) would generally appear in the aliphatic region, typically between δ 1.5-3.5 ppm, with specific shifts and coupling patterns reflecting their distinct environments and vicinal couplings. The hydroxyl proton (O-H) signal is highly variable and can appear as a broad singlet, often in the δ 4.0-6.0 ppm range in solvents like DMSO-d6, and its position can be sensitive to concentration and temperature due to hydrogen bonding. carlroth.com
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound (General)
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Aliphatic Protons | 1.5 - 3.5 |
| Hydroxyl Proton | 4.0 - 6.0 (variable) |
Carbon-13 (¹³C) NMR spectroscopy is crucial for determining the carbon skeleton of this compound, with each unique carbon atom typically giving a distinct signal. The chemical shifts of carbon atoms are also sensitive to their electronic environment, particularly the presence of electronegative substituents. wisc.edu
The aromatic carbons of this compound are expected to resonate in the δ 115-150 ppm range. wisc.edu The carbon bearing the hydroxyl group (C-5) would be deshielded and appear at a higher chemical shift compared to other aromatic carbons due to the electronegativity of the oxygen. The aliphatic carbons of the indane ring (C-1, C-2, C-3) would typically appear in the δ 20-50 ppm range, with their exact positions influenced by their proximity to the aromatic ring and other structural features. wisc.edu
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (General)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 115 - 150 |
| Aliphatic Carbons | 20 - 50 |
| Carbon bearing -OH | Higher end of aromatic range |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique molecular fingerprint of a compound and is invaluable for identifying functional groups and confirming molecular structure.
FT-IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. A prominent feature is a broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. hmdb.ca
Aromatic C-H stretching vibrations are typically observed as sharp peaks in the 3000-3100 cm⁻¹ range. hmdb.ca Aliphatic C-H stretching vibrations (from the indane ring's methylene groups) occur below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are usually found around 1610 cm⁻¹ and 1500 cm⁻¹. sacredheart.edu The C-O stretching vibration, characteristic of alcohols, is generally observed as a moderate peak in the 1050-1150 cm⁻¹ region. hmdb.ca Specific FT-IR bands for this compound have been reported at 3022 cm⁻¹, 1610 cm⁻¹, and 863 cm⁻¹. sacredheart.edu
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3300-3500 | Broad, characteristic of hydroxyl group |
| Aromatic C-H stretch | 3000-3100 | Sharp, indicating aromatic ring |
| Aliphatic C-H stretch | <3000 | Characteristic of CH₂, CH₃ groups |
| Aromatic C=C stretch | 1610, ~1500 | Ring vibrations |
| C-O stretch | 1050-1150 | Characteristic of C-O bond in alcohols |
| Specific Bands | 3022, 863 | Additional reported characteristic absorptions sacredheart.edu |
Raman spectroscopy complements IR spectroscopy by detecting vibrations that involve a change in polarizability, offering insights into molecular symmetry and bond characteristics. For this compound, theoretical predictions, often employing Density Functional Theory (DFT) calculations, are particularly useful for understanding its Raman spectrum. uomustansiriyah.edu.iqtanta.edu.eg
Computational methods can accurately predict vibrational frequencies and intensities, aiding in the assignment of normal modes. uomustansiriyah.edu.iq For indanol systems, Raman active modes would include ring breathing modes, symmetric and asymmetric stretching vibrations of the aromatic C=C bonds, and various C-H bending modes. chemicalbook.com Theoretical studies can also provide insights into conformational stability and intramolecular interactions, such as hydrogen bonding, which influence vibrational modes. uomustansiriyah.edu.iqtanta.edu.eg While extensive experimental Raman data for this compound is not widely detailed in readily available snippets, theoretical calculations offer a robust approach to predict and interpret its vibrational characteristics. uomustansiriyah.edu.iqtanta.edu.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is employed to investigate the electronic transitions and conjugation within the this compound molecule. As an aromatic compound with a hydroxyl substituent, this compound exhibits characteristic absorption bands in the UV region due to π-π* and n-π* electronic transitions. researchgate.net
The aromatic ring is the primary chromophore, and the hydroxyl group acts as an auxochrome, influencing the absorption characteristics. The absorption spectrum of this compound has been studied in various solvents, revealing a maximum absorption (λmax) at 283.5 nm in cyclohexane. The spectrum's structure can be influenced by solvent polarity, with structured absorption observed in non-polar solvents like cyclohexane, which tends to be lost as solvent polarity increases. A red shift in λmax and enhanced absorption have also been observed in certain media, indicating interactions with the environment.
Table 4: Characteristic UV-Vis Absorption Data for this compound
| Solvent | Absorption Maximum (λmax, nm) |
| Cyclohexane | 283.5 |
| Other Solvents | Varies with polarity |
Theoretical and Computational Investigations of 5 Indanol Molecular Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental tools for probing the electronic structure and energetic properties of molecular systems like 5-Indanol. These methods allow for the prediction of molecular geometries, vibrational frequencies, and thermochemical parameters with high accuracy.
Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying molecular electronic structures due to its balance of accuracy and computational efficiency. For this compound and related indane derivatives, DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been employed to optimize geometries and determine zero-point energies scholaris.caresearchgate.net. This approach is crucial for establishing the most stable molecular configurations.
Furthermore, DFT calculations are instrumental in predicting vibrational frequencies and aiding in the assignment of normal modes for indanol derivatives researchgate.netacs.orgacs.orgjocpr.com. While B3LYP is a common choice for ground-state properties and geometry optimizations, other functionals like CAM-B3LYP are often recommended for calculations involving excited-state properties and UV spectra simulations, as they can provide improved accuracy by addressing long-range electron correlation karazin.uanih.govatomistica.online. For example, 5,6-dimethoxy-1-indanone, a related indanone derivative, has been studied using both B3LYP/6-311G(d,p) and CAM-B3LYP/6-311G(d,p) methods for its theoretical calculations researchgate.netnih.gov.
For achieving higher accuracy in thermochemical properties and electronic structure, ab initio methods are employed. Composite ab initio approaches, such as G3(MP2)//B3LYP, have been utilized for indane derivatives, including this compound, to calculate gas-phase enthalpies of formation and compare them with experimental values scholaris.caresearchgate.netnih.gov. The G3(MP2)//B3LYP methodology typically involves obtaining geometries and zero-point energies from B3LYP/6-31G(d) calculations, followed by higher-level single-point energy calculations using methods like quadratic configuration interaction (QCISD(T,FC)) and second-order Møller–Plesset perturbation theory (MP2) scholaris.ca.
Studies on other indanol derivatives, such as 2-indanol, have utilized MP2/cc-pVTZ and MP2/6-311++G(d,p) levels of theory for comprehensive conformational analysis and investigation of intramolecular hydrogen bonding acs.orgacs.orgnih.govaip.org. These high-level ab initio calculations provide detailed insights into the energetic landscape and conformational preferences, often showing good agreement with experimental data regarding conformer distributions nih.gov.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the flexibility and preferred three-dimensional arrangements of molecules, which directly impact their physical and chemical properties. Computational methods are critical for mapping the potential energy surface (PES) of a molecule, identifying stable conformers (energy minima), and the transition states between them mpg.deucsb.edu.
For this compound, theoretical studies indicate that it possesses only one stable conformation, where the hydroxyl group is coplanar with the benzene (B151609) ring scholaris.ca. This contrasts with other indanol isomers, such as 1-indanol (B147123) and 2-indanol, where the orientation of the hydroxyl group (e.g., axial or equatorial positions relative to the five-membered ring) and the puckering motion of the alicyclic ring significantly influence the conformational landscape acs.orgacs.orgmpg.de. For chiral indanol derivatives like (S)-(+)-1-Indanol, the equatorial conformation is often preferred due to stabilization by the aromatic ring . Computational techniques, including DFT, are used to model these potential energy surfaces and identify various conformers and their relative stabilities acs.orgacs.orgmpg.de.
Hydrogen bonding plays a crucial role in stabilizing molecular conformations and influencing intermolecular interactions. In indanol derivatives, intramolecular hydrogen bonding, particularly between the hydroxyl hydrogen and the π-cloud of the benzene ring, is a significant stabilizing factor for certain conformers researchgate.netacs.orgacs.orgjocpr.comnih.govaip.org. For instance, 2-indanol's most stable form is stabilized by such an internal hydrogen bond, with a theoretical estimate of the hydrogen bond energy around 6.5 kJ/mol aip.org.
While specific details for this compound's intramolecular hydrogen bonding are less extensively detailed in the provided literature snippets compared to other indanols, the principle of such interactions is generally applicable to indanol structures. Computational studies also explore the interplay between intra- and intermolecular hydrogen bonding, which can influence molecular behavior in different environments, including solution phases where solvent interactions can compete with intramolecular bonds mdpi.comresearchgate.netosti.gov.
Molecular Dynamics and Docking Simulations for Interaction Studies
Molecular dynamics (MD) and docking simulations are powerful computational techniques used to investigate the interactions of small molecules with larger biological or host systems, providing insights into binding mechanisms and affinities.
Molecular docking studies have been performed to analyze the interaction of this compound with host molecules like β-cyclodextrin (β-CD) researchgate.netresearchgate.netresearchgate.net. These studies predict preferred orientations of this compound within the β-CD cavity based on parameters such as geometric shape complementarity, approximate interface area size, and atomic contact energy researchgate.netresearchgate.net. For example, a highly probable and energetically favorable model for the this compound:β-CD inclusion complex showed a geometric shape complementarity score of 2446, an approximate interface area size of 251.50 Ų, and an atomic contact energy of −181.69 kcal mol⁻¹ researchgate.net. The steric effect is a decisive factor influencing the orientation preference of the guest molecule within the host cavity researchgate.net.
Table 1: Docking Parameters for this compound:β-Cyclodextrin Inclusion Complex
| Parameter | Value | Unit | Source |
| Geometric Shape Complementarity Score | 2446 | - | researchgate.net |
| Approximate Interface Area Size | 251.50 | Ų | researchgate.net |
| Atomic Contact Energy | -181.69 | kcal mol⁻¹ | researchgate.net |
Molecular dynamics simulations further complement docking studies by providing a dynamic view of these interactions over time, allowing for the assessment of binding stability and conformational changes lppcollegerisod.ac.inresearchgate.netacs.orgnih.gov. These simulations are crucial for understanding the molecular mechanisms underlying ligand-receptor binding and are widely applied in drug design and materials science to predict and optimize molecular interactions lppcollegerisod.ac.inacs.orgnih.gov.
Thermochemical Characterization through Computational Methods (e.g., Enthalpies of Formation)
The thermochemical characterization of this compound, a bicyclic hydrocarbon derivative, has been a subject of both experimental and computational studies. These investigations aim to determine fundamental thermodynamic properties such as the standard molar enthalpy of formation, which is crucial for understanding the energy balance of reactions involving the compound.
Computational methods, particularly high-level ab initio calculations, have been extensively employed to predict and validate the thermochemical parameters of this compound. A significant theoretical study utilized the G3(MP2)//B3LYP composite approach to calculate the gas-phase enthalpies of formation for various indane derivatives, including this compound researchgate.netcdnsciencepub.comup.ptscholaris.ca. This level of theory combines the B3LYP functional for geometry optimization with a more accurate G3(MP2) method for energy calculations, providing a robust framework for thermochemical predictions scholaris.ca.
The calculated enthalpies of formation for this compound were rigorously compared with experimental values obtained through techniques such as combustion calorimetry and high-temperature Calvet microcalorimetry. These comparisons consistently demonstrated good agreement between the theoretical predictions and experimental measurements researchgate.netscholaris.ca. For this compound, the maximum enthalpic difference between the computed and experimental values was reported to be -5.0 kJ·mol⁻¹ scholaris.ca. This close correlation underscores the reliability of the G3(MP2)//B3LYP method for accurately characterizing the thermochemistry of indanol systems.
The integration of computational results with experimental data allows for a comprehensive thermochemical profile, which is essential for various applications, including the design of synthetic routes and the prediction of reaction feasibility.
Table 1: Comparison of Calculated and Experimental Enthalpies of Formation for this compound
| Property | Method | Value (kJ·mol⁻¹) | Reference |
| Enthalpy of Formation (Gas Phase) | G3(MP2)//B3LYP (Calculated) | In good agreement with experimental data | researchgate.netscholaris.ca |
| Enthalpic Difference (Calculated vs. Experimental) | G3(MP2)//B3LYP | -5.0 | scholaris.ca |
Natural Bond Orbital (NBO) Analysis for Electronic Transitions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the electronic structure of molecules, providing insights into bonding, lone pairs, and delocalization effects. This analysis is particularly valuable for understanding intramolecular charge transfer and hyperconjugative interactions, which are critical for characterizing electronic transitions within a molecular system nih.govresearchgate.netperiodicodimineralogia.it.
In the context of indanol molecular systems, NBO analysis has been applied to understand electronic properties and their correlation with spectroscopic data, such as UV-Vis spectra nih.govresearchgate.net. NBO analysis transforms the molecular wavefunction into a localized set of orbitals, approximating the classical Lewis structure of bonds and lone pairs. Deviations from this idealized Lewis structure, often due to delocalization, are quantified by examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs through second-order perturbation theory periodicodimineralogia.ituni-muenchen.de. The energy stabilization (E(2) values) associated with these donor-acceptor interactions indicates the strength of electron delocalization and hyperconjugation nih.govresearchgate.netperiodicodimineralogia.it.
While specific detailed NBO analysis results for this compound's electronic transitions were not explicitly detailed in the provided literature snippets, the methodology's applicability to similar indanol and indanone structures strongly suggests its utility for this compound. Such an analysis would typically identify significant donor-acceptor interactions, quantify their stabilization energies, and elucidate the nature of electron redistribution upon electronic excitation, thereby contributing to a comprehensive understanding of this compound's electronic transitions and spectroscopic properties.
Chemical Reactivity and Mechanistic Pathways of 5 Indanol and Its Derivatives
Mechanistic Investigations of Nucleophilic Transformations Involving the Hydroxyl Group
The hydroxyl group of 5-Indanol, characteristic of secondary alcohols, can engage in nucleophilic transformations, although its inherent nature as a leaving group is poor. For effective nucleophilic substitution, the hydroxyl group typically requires activation, often through protonation or conversion into a more amenable leaving group, such as a tosylate or mesylate clockss.org. In general, nucleophilic substitution reactions involving alcohols can proceed via unimolecular (S_N1) or bimolecular (S_N2) mechanisms, influenced by the alcohol's substitution pattern and reaction conditions clockss.org. As a secondary alcohol, this compound may undergo both S_N1 and S_N2 pathways, with the potential for carbocation rearrangements in S_N1-type reactions, leading to structural isomers clockss.org.
Oxidation and Reduction Pathways of this compound and Related Indanones
The interconversion between indanols and indanones represents a fundamental redox pathway within the indane framework.
Oxidation of this compound: this compound, a secondary alcohol, can be oxidized to its corresponding ketone, 5-indanone . This transformation can be achieved through various chemical and biocatalytic methods. For instance, biotransformation studies have demonstrated the oxidation of indanols to indanones by enzymatic systems. Carrot callus cultures (Daucus carota) have been shown to oxidize indan-1-ol to indan-1-one, with varying conversion rates and enantiomeric excess of the remaining alcohol researchgate.net. Similarly, naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 has been observed to stereospecifically oxidize (S)-1-indanol to trans-(1S,3S)-indan-1,3-diol and (R)-3-hydroxy-1-indanone. The same enzyme also oxidized (R)-1-indanol to cis-1,3-indandiol, (R)-3-hydroxy-1-indanone, and cis-1,2,3-indantriol researchgate.net. Chemical oxidation methods include microwave-assisted oxidation using polymer-supported chromic acid, which can oxidize 1-indanol (B147123) to 1-indanone (B140024) with an 85% yield . Ruthenium catalysts and SiO2-supported iodoarene–RuCl3 bifunctional catalysts have also been employed for the oxidation of indane to 1-indanone beilstein-journals.org.
Reduction of Indanones to Indanols: The reduction of indanones to indanols is a key synthetic route for accessing this compound and its derivatives solubilityofthings.com. Biocatalysis offers a highly efficient and stereoselective approach for this conversion. For example, Lactobacillus paracasei BD71 has been successfully utilized as a whole-cell biocatalyst for the enantioselective reduction of 1-indanone to (S)-1-indanol, achieving a high yield of 93% and an enantiomeric excess of over 99% figshare.comresearchgate.nettandfonline.comresearchgate.net. Other plant tissues, such as sprouted green peas and Daucus carota, have also demonstrated the ability to enantioselectively reduce prochiral ketones, including 1-indanone, to chiral secondary alcohols with high enantiomeric excess srce.hr. Beyond biocatalysis, chemical reduction methods like the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts, can also achieve high enantiomeric excess in the asymmetric reduction of 1-indanone, though yields may sometimes be lower compared to biocatalytic routes whiterose.ac.uk.
| Substrate (Ketone) | Biocatalyst/Method | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Indanone | Lactobacillus paracasei BD71 (whole-cell) | (S)-1-Indanol | 93 | >99 | figshare.comresearchgate.nettandfonline.comresearchgate.net |
| 1-Indanone | Daucus carota (callus cultures) | (S)-1-Indanol | >50 (after 5 days) | >99 | researchgate.net |
| 1-Indanone | Sprouted green peas | Chiral 1-indanol | - | 70-99 | srce.hr |
| 1-Indanol (racemic) | Daucus carota (callus cultures) | Unreacted (S)-1-Indanol | 36.7 (after 15 days) | 57.4 (S+) | researchgate.net |
| (S)-1-Indanol | Naphthalene Dioxygenase (Pseudomonas sp.) | trans-(1S,3S)-indan-1,3-diol, (R)-3-hydroxy-1-indanone | 95.5, 4.5 | - | researchgate.net |
| (R)-1-Indanol | Naphthalene Dioxygenase (Pseudomonas sp.) | cis-1,3-indandiol, (R)-3-hydroxy-1-indanone, cis-1,2,3-indantriol | 71, 18.2, 10.8 | - | researchgate.net |
| 1-Indanol | Polymer-supported chromic acid (microwave) | 1-Indanone | 85 | - |
Cyclization and Rearrangement Mechanisms within Indane Frameworks
The construction and transformation of indane frameworks frequently involve intricate cyclization and rearrangement mechanisms.
Cyclization: Intramolecular cyclization reactions are pivotal in synthesizing indane derivatives. A prominent example is the Friedel-Crafts acylation, commonly employed to form indanones from 3-arylpropionic acids beilstein-journals.org. For instance, 3-chlorophenylpropionic acid can undergo intramolecular Friedel-Crafts acylation to yield 5-chloro-1-indanone (B154136) beilstein-journals.org. Similarly, the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of esters has been shown to quantitatively produce 1-indanone beilstein-journals.org. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides also provides a route to indanones organic-chemistry.org. Furthermore, intramolecular enolate arylation reactions have been observed to form indane derivatives beilstein-journals.org. In more complex systems, spiroindanediones can be formed via intramolecular cyclization, such as the reaction of spirovinylcyclopropaneindanedione with nitroalkenes. This process involves a mechanism initiated by palladium oxidative addition, followed by cyclopropane (B1198618) ring opening, and subsequent intramolecular cyclization nih.gov.
Rearrangement Mechanisms: Rearrangement reactions involve a reorganization of a molecule's carbon skeleton, leading to a structural isomer solubilityofthings.comwikipedia.org. These transformations can proceed through concerted or stepwise pathways, often featuring the migration of atoms or groups solubilityofthings.comwikipedia.org. Carbocation intermediates are frequently implicated in rearrangements, facilitating 1,2-shifts (e.g., hydride or alkyl shifts) to generate more stable carbocations, which then undergo further reactions wikipedia.orgmasterorganicchemistry.com. Within the indane framework, specific cyclization mechanisms can involve a 1,5-hydrogen shift of an initial metal-vinylidene intermediate, as observed in some indanone syntheses organic-chemistry.org.
Stereoselective Reactions and Chiral Induction with Indanol Scaffolds
Indanol scaffolds, particularly aminoindanol (B8576300) derivatives, are highly valued in asymmetric synthesis due to their ability to induce and control stereoselectivity.
Chiral Auxiliaries: cis-1-Amino-2-indanol is a widely recognized and crucial chiral auxiliary and ligand in various asymmetric transformations mdpi.comresearchgate.net. It plays a significant role in diastereoselective enolate alkylation and diastereoselective reduction reactions mdpi.comresearchgate.net. Oxazolidinones derived from cis-1-amino-2-indanol have proven to be highly effective chiral auxiliaries for syn-aldol reactions nih.gov. These derivatives can also be adapted to achieve anti-aldol products with excellent diastereoselectivity and yields nih.gov. An indene-based thiazolidinethione chiral auxiliary, synthesized from trans-1-amino-2-indanol, has demonstrated excellent diastereoselectivities in propionate (B1217596) and acetate (B1210297) aldol (B89426) additions researchgate.net.
Chiral Catalysts: Indanol scaffolds are integral components in the design of chiral catalysts. Oxazaborolidine catalysts derived from cis-1-amino-2-indanol are known for their efficiency in the enantioselective reduction of carbonyl compounds mdpi.comresearchgate.net. Moreover, (1R,2S)-(+)-1-amino-2-indanol has been successfully employed as a chiral modifier for heterogeneous platinum catalysts in the enantioselective hydrogenation of ethyl pyruvate (B1213749) conicet.gov.ar. The indanol scaffold has also been strategically introduced into chiral organoiodine(I/III) catalysts, enabling enantioselective hydrative dearomatization reactions wikipedia.org.
Biocatalysis for Stereoselectivity: Biocatalytic methods offer highly stereoselective routes for the synthesis of indanols. As previously highlighted, Lactobacillus paracasei BD71 facilitates the enantioselective reduction of 1-indanone to (S)-1-indanol with remarkable enantiomeric excess figshare.comresearchgate.nettandfonline.comresearchgate.net. Plant tissues, such as carrot callus cultures, are also capable of performing stereoselective biotransformations, leading to the production of specific enantiomers of indanols researchgate.net.
| Chiral Indanol Scaffold | Application in Asymmetric Synthesis | Stereoselectivity Achieved | Reference |
| cis-1-Amino-2-indanol | Chiral auxiliary for syn-aldol reactions | High diastereoselectivity | nih.gov |
| cis-1-Amino-2-indanol | Chiral auxiliary for anti-aldol reactions | Excellent diastereoselectivity and yields | nih.gov |
| cis-1-Amino-2-indanol | Component of oxazaborolidine catalysts for carbonyl reduction | Enantioselective reduction of carbonyl compounds | mdpi.comresearchgate.net |
| trans-1-Amino-2-indanol | Precursor to indene-based thiazolidinethione chiral auxiliary for aldol additions | Excellent diastereoselectivities | researchgate.net |
| (1R,2S)-(+)-1-Amino-2-indanol | Chiral modifier for heterogeneous platinum catalysts in hydrogenation | Enantioselective hydrogenation | conicet.gov.ar |
| Indanol scaffold | Component of chiral organoiodine(I/III) catalysts | Enantioselective hydrative dearomatization | wikipedia.org |
Rational Design and Synthesis of Advanced 5 Indanol Analogues
Synthesis of Indanol-1,2,3-Triazole Hybrids via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazole hybrids. mdpi.com This approach has been successfully applied to the synthesis of novel indanol-1,2,3-triazole derivatives, exploring their potential as antitubercular and antimicrobial agents. lppcollegerisod.ac.inresearchgate.net
A key intermediate in this synthesis involves the propargylation of 5-indanol (1) to yield 5-(prop-2-ynyloxy)-2,3-dihydro-1H-indene (3). This reaction typically proceeds in the presence of potassium carbonate in dimethylformamide (DMF), achieving an 85% yield. lppcollegerisod.ac.in Subsequently, click reactions between 5-(prop-2-ynyloxy)-2,3-dihydro-1H-indene (3) and various substituted phenyl azides (4a-p) are performed. These reactions are catalyzed by copper acetate (B1210297) and sodium ascorbate, resulting in the formation of 4-(2,3-dihydro-1H-inden-5-yloxy)methyl)-1-phenyl-1H-1,2,3-triazole derivatives (5a-p) with high yields, typically ranging from 80% to 90%. lppcollegerisod.ac.in
Research Findings: Studies have demonstrated that these indanol-1,2,3-triazole hybrids exhibit promising biological activities. For instance, compound 5g has been identified as a potent antitubercular agent against Mycobacterium tuberculosis H37Rv, displaying a minimum inhibitory concentration (MIC) value of 1.56 µM. lppcollegerisod.ac.inresearchgate.net Furthermore, these active indanol-1,2,3-triazole derivatives have shown to be non-toxic when assessed for cytotoxicity against HEK 293 (Human Embryonic Kidney) cells, suggesting a favorable safety profile for further development. lppcollegerisod.ac.in Other indanol-linked 1,2,3-triazoles have also been investigated for their antifungal properties, with certain compounds, such as compound 81, exhibiting potent activity against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. researchgate.net
Development of Functionalized 5-Indanyl Methacrylate (B99206) Monomers
The synthesis of functionalized 5-indanyl methacrylate (5-IMA) monomers represents another avenue for developing advanced this compound analogues, particularly for applications in polymer science. 5-IMA is synthesized directly from this compound through a reaction with methacryloyl chloride. impactfactor.orgglobalresearchonline.net This process has been reported to achieve an 88% yield for the monomer. globalresearchonline.net
The synthesized 5-IMA monomer has been thoroughly characterized using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy, confirming its chemical structure. impactfactor.orgglobalresearchonline.net
Research Findings: 5-IMA has been successfully copolymerized with methyl methacrylate (MMA) using free radical solution polymerization at 70°C, initiated by benzoyl peroxide. impactfactor.org The resulting 5-IMA-co-MMA copolymers are notable for their high thermal, chemical, and mechanical stability, characteristic of methacrylate-based polymers. impactfactor.orgglobalresearchonline.net The thermal stability of these copolymers, as indicated by their Initial Degradation Temperature (IDT), varies with the composition, demonstrating that the incorporation of 5-IMA can significantly enhance the thermal properties of the polymer.
Table 1: Thermal Stability of 5-IMA-co-MMA Copolymers impactfactor.org
| Polymer ID | 5-IMA:MMA Ratio | Initial Degradation Temperature (IDT) (°C) |
| M20 | 20:80 | 316.47 |
| M50 | 50:50 | 370.29 |
| M80 | 80:20 | 393.49 |
This data highlights the potential of 5-indanyl methacrylate monomers in creating advanced polymeric materials with enhanced thermal performance.
Preparation of Chiral Aminoindanol (B8576300) Derivatives as Versatile Building Blocks
Chiral aminoindanol derivatives, particularly those based on the 1,2-aminoindanol scaffold, are highly valued in asymmetric catalysis and organic synthesis. Their inherent rigidity, the precise disposition of their two stereogenic centers, and the ability of their hydroxyl and amino groups to engage in metal coordination or hydrogen bonding make them versatile building blocks for constructing catalysts and inducing chirality in various reactions. beilstein-journals.orgresearchgate.net
One prominent example is (1R,2S)-(+)-cis-1-Amino-2-indanol, a well-established chiral aminoalcohol. sigmaaldrich.comfishersci.ca This specific derivative has found applications in the synthesis of potent HIV-1 protease inhibitory peptides and as chiral ligands in the catalytic asymmetric reduction of prochiral ketones using boranes. sigmaaldrich.com
Recent methodologies have focused on utilizing aminoindanol-derived δ-lactams as starting materials for the enantioselective synthesis of complex chiral molecules, including piperidines and acyclic five-carbon building blocks featuring tertiary and quaternary stereocenters. wilddata.cnsemanticscholar.orgacs.org A common procedure involves the stereoselective dialkylation at the carbonyl α-position of these δ-lactams. Subsequent reductive removal of the chiral inductor yields enantiopure 3,3,5-trisubstituted piperidines. wilddata.cnsemanticscholar.orgacs.org
Alternatively, a sequential approach involving the simultaneous reductive opening of the oxazolidine (B1195125) and piperidone rings, followed by the cleavage of the chiral inductor, provides access to chiral 2,2,4-trisubstituted 5-amino-1-pentanols or 2,4,4-trisubstituted 5-hydroxypentanenitriles. wilddata.cnsemanticscholar.org The use of conformationally rigid analogues, such as the lactam derived from (1R,2S)-1-amino-2-indanol (lactam 16), has been shown to influence stereoselectivity in these dialkylation reactions, underscoring the importance of the aminoalcohol moiety in controlling the stereochemical outcome. semanticscholar.orgacs.org
Strategies for Diversification of the Indane Core through Substitution
Diversification of the indane core is a critical strategy for optimizing the biological and material properties of indane-based compounds. Research efforts have explored various positions on the indane scaffold for substitution, including the 2-, 5-, 6-, and 7-positions, particularly in the context of developing CD4-mimics for HIV-1 neutralization. nih.gov While initial explorations at these positions did not always yield more active compounds than existing leads, the 3-position of the indane core has emerged as a promising, largely unexplored region for further functionalization. nih.gov Computational analyses suggest that extending a butyl chain from the 3-position could serve as a template for incorporating diverse functional groups to enhance binding affinity. nih.gov
Specific synthetic approaches for diversifying the indane core include:
Late-Stage Diversification via Cross-Coupling: Palladium-catalyzed cross-coupling reactions are highly effective for introducing diverse functionalities onto the indane core. This strategy has been applied to bromoarene-functionalized inda(box) ligands, allowing for the synthesis of various inda(box) ligands with substituents at the C5 position of the arene. nih.gov This method offers a streamlined synthetic route by incorporating a site-specific functional handle, avoiding the need for extensive protecting groups, and utilizing robust synthetic steps that facilitate purification and scale-up. nih.gov
Heteroannulation Reactions: Anti-selective [3+2] heteroannulation under palladium(II) catalysis has shown promise in forming indane core structures using carbon-based coupling partners. researchgate.net This approach enables the construction of complex indane motifs with controlled stereochemistry.
Cyclative C-H/C-H Coupling: The development of cyclative C-H/C-H coupling reactions provides a direct and efficient method for constructing indane motifs. This protocol utilizes a cyclopentane-based mono-N-protected β-amino acid ligand and an inexpensive oxidant like sodium percarbonate, generating water as the sole byproduct. researchgate.net This method offers a sustainable route to biologically important indane scaffolds.
These strategies collectively highlight the ongoing efforts to expand the chemical space around the indane core, leading to the discovery of novel compounds with enhanced properties and diverse applications.
Advanced Applications in Contemporary Organic Synthesis
5-Indanol as a Strategic Precursor for Complex Organic Molecule Assembly
This compound and its derivatives are crucial intermediates in the synthesis of high-value, complex organic molecules, most notably in the pharmaceutical industry. The rigid indan (B1671822) skeleton is a key structural motif in numerous biologically active compounds.
A prominent example of its application is in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor used in the treatment of HIV/AIDS. nih.govresearchgate.netnih.gov The chiral amino alcohol, (1S, 2R)-1-amino-2-indanol, which can be derived from indanol-related precursors, is a cornerstone of the Indinavir structure. researchgate.net This aminoindanol (B8576300) fragment is not only a part of the final molecule's backbone but also plays a critical role in setting four of the five stereocenters in Crixivan®, two of which are inherent to the aminoindanol itself and two that are established through chirality transfer processes during the synthesis. nih.gov
Furthermore, this compound is a documented reagent in the preparation of Sodium Indanylcarbenicillin, a β-lactam antibiotic. chemicalbook.com Its derivatives have also been investigated for a range of other biological activities, including fungicidal, bacteriostatic, and insecticidal properties, underscoring the importance of the this compound scaffold in medicinal and agrochemical research. bme.hu
Role in Asymmetric Catalysis and Chiral Auxiliary Development
The field of asymmetric synthesis, which aims to produce specific enantiomers of chiral molecules, heavily relies on the use of chiral catalysts, ligands, and auxiliaries. Derivatives of indanol, especially cis-1-amino-2-indanol, have become indispensable tools in this domain. nih.gov The conformational rigidity of the indan skeleton is a key advantage, as it reduces the number of possible transition states in a chemical reaction, leading to higher levels of stereoselectivity. nih.gov This structural constraint makes indanol-derived compounds highly effective in transferring chiral information during a reaction. nih.govmdpi.com
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
cis-1-Amino-2-indanol: This compound is a widely used chiral auxiliary in asymmetric transformations such as diastereoselective enolate alkylations and reductions. researchgate.netnih.govmdpi.com Its rigid bicyclic structure provides a well-defined chiral environment that effectively controls the approach of reagents to the substrate. nih.govmdpi.com
Thiazolidinethione Auxiliaries: Researchers have developed highly effective chiral auxiliaries by synthesizing indene-based thiazolidinethiones from trans-1-amino-2-indanol. scielo.org.mxnih.gov These sulfur-containing auxiliaries have demonstrated superior performance in certain asymmetric reactions compared to more traditional auxiliaries. scielo.org.mxresearchgate.net They have proven particularly effective in controlling the stereochemical outcome of acetate (B1210297) and propionate (B1217596) aldol (B89426) reactions, delivering products with excellent diastereoselectivity. nih.govresearchgate.net
In catalytic asymmetric reactions, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Indanol derivatives are frequently used as the chiral ligands that bind to a metal center to form these catalysts.
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. wikipedia.org Ligands derived from cis-1-amino-2-indanol have been shown to be highly effective in this process. For instance, (1R,2S)-(+)-cis-1-amino-2-indanol serves as an efficient ligand in the asymmetric transfer hydrogenation of ketones. acs.org
Additionally, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are often more efficient in the enantioselective reduction of carbonyl compounds than catalysts derived from other chiral amino alcohols. nih.govnih.gov These catalysts, often used with borane (B79455) as the reducing agent, create a chiral pocket around the ketone, forcing the hydride to be delivered to one face of the carbonyl group, resulting in a specific enantiomer of the alcohol. wikipedia.org
Indanol-derived chiral auxiliaries provide excellent stereocontrol in powerful carbon-carbon bond-forming reactions that are essential for building molecular complexity. scielo.org.mxnih.gov
Diels-Alder Reaction: The Diels-Alder reaction is a cycloaddition that can create up to four new stereocenters in a single step. nih.gov Acrylate esters of cis-1-arylsulfonamido-2-indanols, which are readily prepared from commercially available cis-1-amino-2-indanol, function as highly effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov These reactions proceed with complete endo-selectivity and high diastereoselectivities, and the valuable chiral auxiliary can be recovered in high yield after the reaction. nih.gov
| Dienophile Auxiliary Group (Ar) | Lewis Acid | Yield (%) | endo-Diastereoselectivity |
|---|---|---|---|
| Phenyl | Et2AlCl | 85 | 94:6 |
| p-Tolyl | Et2AlCl | 88 | 95:5 |
| 2,4,6-Trimethylphenyl | Et2AlCl | 85 | 96:4 |
| p-Tolyl | TiCl4 | 75 | 93:7 |
Aldol Additions: The aldol reaction is another cornerstone of organic synthesis for forming carbon-carbon bonds. Indene-based thiazolidinethione chiral auxiliaries, prepared from trans-1-amino-2-indanol, have been shown to be exceptionally effective in directing the stereochemical outcome of aldol additions. scielo.org.mxnih.gov The chlorotitanium enolates of these auxiliaries react with various aldehydes to provide the corresponding aldol products with excellent levels of diastereocontrol. nih.govresearchgate.net Depending on the reaction conditions, both "Evans" and "non-Evans" syn aldol products can be obtained with high selectivity. nih.gov
| Aldehyde | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Isobutyraldehyde | 91 | >99:1 |
| Propionaldehyde | 93 | >99:1 |
| Benzaldehyde | 88 | >99:1 |
| Acetaldehyde | 85 | 98:2 |
Applications in Polymer Chemistry: Design and Synthesis of 5-Indanyl Methacrylate (B99206) Copolymers
Beyond its use in small molecule synthesis, this compound also serves as a precursor for novel monomers used in polymer chemistry. Aromatic methacrylate polymers are an important class of materials known for their high thermal, chemical, and mechanical stability. globalresearchonline.net
The monomer 5-Indanyl Methacrylate (5-IMA) can be synthesized from its precursor, this compound, by reacting it with methacryloyl chloride. globalresearchonline.netjocpr.com This monomer can then be copolymerized with other monomers, such as Methyl Methacrylate (MMA), using techniques like free-radical solution polymerization with an initiator like Benzoyl Peroxide. jocpr.comresearchgate.net
The incorporation of the bulky, rigid indanyl group into the polymer backbone influences the material's properties. Copolymers of 5-IMA and MMA have been synthesized and characterized. researchgate.net Thermal analysis of these copolymers reveals their stability and behavior at elevated temperatures. The glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key property. Studies have shown that the Tg of 5-IMA-co-MMA copolymers increases with a higher content of the 5-IMA monomer, which is attributed to the rigid indanyl side chain restricting the mobility of the polymer chains. researchgate.net
| Mole % 5-IMA in Feed | Mole % MMA in Feed | Glass Transition Temperature (Tg) in °C |
|---|---|---|
| 10 | 90 | 70.39 |
| 20 | 80 | 74.21 |
| 30 | 70 | 81.45 |
| 40 | 60 | 88.10 |
Pharmacological and Biological Activity Investigations of 5 Indanol Derivatives
Anti-Mycobacterial and Antimicrobial Efficacy Studies
Derivatives of 5-Indanol, particularly indanol-1,2,3-triazole compounds, have been extensively screened for their efficacy against various microbial pathogens, including Mycobacterium tuberculosis and a spectrum of bacterial and fungal strains lppcollegerisod.ac.inresearchgate.netnih.gov.
A series of new indanol-1,2,3-triazole derivatives, including thirty-two compounds, were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv lppcollegerisod.ac.inresearchgate.netnih.govbamu.ac.in. Most of the screened compounds demonstrated good antitubercular activity lppcollegerisod.ac.inresearchgate.net. Notably, compound 5g emerged as a potent antitubercular agent, exhibiting a minimum inhibitory concentration (MIC) value of 1.56 µM lppcollegerisod.ac.inresearchgate.netnih.govbamu.ac.in. This MIC value was found to be more potent than ethambutol (B1671381) and equivalent to ciprofloxacin, both standard antitubercular drugs lppcollegerisod.ac.in.
Other derivatives also showed significant activity:
Compounds 5a and 5d , featuring benzene (B151609) and 4-methoxy substituted benzene rings respectively, displayed good antitubercular activity with an MIC value of 25 µM lppcollegerisod.ac.in.
Compound 7b , containing a 2-methoxy phenyl acetamido moiety, showed good antitubercular activity against Mycobacterium tuberculosis H37Rv with an MIC value of 6.25 µM lppcollegerisod.ac.in.
Compounds 5b , 5c , 5e , and 5i , with 2-methoxy, 3-methoxy, 3-methyl, and 2-methyl, 5-nitro substituted benzene rings respectively, exhibited noticeable antitubercular activity with an MIC value of 12.5 µM lppcollegerisod.ac.in.
Compounds 5h , 5j , and 5m , possessing 2,4,6-trimethyl, 2-bromo, and 2-fluoro substituted benzene rings, respectively, demonstrated significant antitubercular activity with an MIC value of 6.25 µM lppcollegerisod.ac.in.
The phenyl-1,2,3-triazole derivatives (5a-p) generally showed better antitubercular activity compared to the phenylacetamido-1,2,3-triazole derivatives (7a-p) lppcollegerisod.ac.in. The most active compounds in the series were also found to be non-toxic when tested for cytotoxicity against HEK 293 cells using the MTT assay lppcollegerisod.ac.inresearchgate.netnih.gov.
| Compound | Substitution Pattern | MIC Value against M. tuberculosis H37Rv (µM) |
|---|---|---|
| 5g | 2,4-dimethyl substituted benzene ring | 1.56 |
| 7b | 2-methoxy phenyl acetamido moiety | 6.25 |
| 5h | 2,4,6-trimethyl substituted benzene ring | 6.25 |
| 5j | 2-bromo substituted benzene ring | 6.25 |
| 5m | 2-fluoro substituted benzene ring | 6.25 |
| 5b | 2-methoxy substituted benzene ring | 12.5 |
| 5c | 3-methoxy substituted benzene ring | 12.5 |
| 5e | 3-methyl substituted benzene ring | 12.5 |
| 5i | 2-methyl, 5-nitro substituted benzene ring | 12.5 |
| 5a | Benzene ring | 25 |
| 5d | 4-methoxy substituted benzene ring | 25 |
In addition to antitubercular activity, ten of the synthesized indanol-1,2,3-triazole derivatives demonstrated good antimicrobial activities against both antibacterial and antifungal pathogens lppcollegerisod.ac.inresearchgate.netnih.govbamu.ac.in. The antibacterial screening was conducted against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and Gram-negative bacteria including Enterobacter aerogenes, Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Shigella boydii, and Salmonella abony lppcollegerisod.ac.in. Antifungal screening was performed against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae fungal pathogens lppcollegerisod.ac.in.
To elucidate the molecular mechanism underlying the antitubercular action of these indanol derivatives, molecular docking studies were performed against Mycobacterial enoyl-ACP-reductase (InhA) lppcollegerisod.ac.inresearchgate.netnih.govbamu.ac.in. InhA is an enzyme critical for mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall and contributes to mycobacterial virulence lppcollegerisod.ac.in. Inhibition of InhA disrupts mycolic acid biosynthesis, making it a promising target for antitubercular drug design lppcollegerisod.ac.in. The molecular docking studies indicated that the compounds occupied energetically favorable positions within the active site cavity of InhA, exhibiting varying levels of affinities lppcollegerisod.ac.in. This suggests that the inhibition of InhA is a likely mechanism of action for the observed antitubercular effects lppcollegerisod.ac.in.
Research into Anti-inflammatory Properties of Indanol Derivatives
Indanol derivatives have been investigated for their anti-inflammatory properties ajpsonline.comontosight.aiontosight.ai. Studies have shown that certain indanol derivatives exhibit significant anti-inflammatory activities ajpsonline.com. For instance, disubstituted amino alkyl ethers of 4-indanol (B162701) (e.g., 7-benzyl-4-indanol and 7-chlorobenzyl-4-indanol) and this compound (e.g., 6-benzyl-5-indanol and 6-chlorobenzyl-5-indanol) were evaluated for their pharmacological activity, revealing significant anti-inflammatory responses ajpsonline.com. Additionally, indanoxy acetic acid derivatives of indanols have yielded compounds with tranquillizing and anti-inflammatory activities ajpsonline.com.
Anti-HIV Activity Research and Derivative Development
Research has explored the anti-HIV activity of indanol derivatives, particularly highlighting the importance of the (1S,2R)-1-amino-2-indanol enantiomer ajpsonline.comajrconline.orgresearchgate.net. This specific enantiomer is a key component of Indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease ajpsonline.comajrconline.org. HIV protease is vital for cleaving new viral polyproteins into functional units necessary for viral maturation and the infection of host cells, making it a significant drug target saip.org.za.
Novel cis-1-amino-2-indanol derivatives have been synthesized and predicted to act as dynamic covalent inhibitors with high binding affinity for the South African HIV-1 Wild-type C protease, binding to various allosteric sites saip.org.za. In silico techniques such as molecular docking and dynamics studies were employed to predict these interactions saip.org.za. The effectiveness of these molecules on the South African HIV-1 Wild-type C protease was further evaluated through empirical studies assessing kinetic and thermodynamic parameters related to proteolytic activity inhibition saip.org.za.
Central Nervous System (CNS) Activity Profiling (e.g., CNS depressant, antipsychotic)
Indanol derivatives have also demonstrated a range of activities within the central nervous system (CNS) ajpsonline.comajrconline.orgresearchgate.net. These include CNS depressant, analgesic, hypnotics, and antipsychotic activities ajpsonline.comajrconline.orgresearchgate.net. For example, indanoxy propanolamines derivatives of 4-indanols have shown significant muscle relaxant properties, with some related compounds also exhibiting CNS depressant, analgesic, hypnotics, and antipsychotic effects ajpsonline.com. Similarly, disubstituted amino alkyl ethers of 4-indanol and this compound have been found to induce CNS depression ajpsonline.com.
Cardiovascular System Modulatory Effects
Investigations into this compound and its derivatives have revealed notable effects on the cardiovascular system, primarily related to blood pressure modulation. This compound serves as a key reagent in the synthesis of Sodium Indanylcarbinicillin, a compound that has demonstrated the ability to reduce blood pressure in mammals chemicalbook.comchemicalbook.comchemdad.comlookchem.comcymitquimica.com. This highlights an indirect, yet significant, role of this compound in the development of potential hypotensive agents.
Further research into disubstituted amino alkyl ethers of this compound, such as 6-benzyl-5-indanol and 6-chlorobenzyl-5-indanol, has shown direct pharmacological activity. These derivatives exhibited significant hypotensive responses, indicating their potential as agents for modulating blood pressure ajpsonline.com. Additionally, Fadolmidine, a compound identified as 3-(Imidazol-4-ylmethyl)-5-indanol, acts as an alpha2-adrenoceptor agonist and has been observed to induce ocular hypotension in normotensive rabbits ncats.io.
Enzyme Inhibition Studies
This compound has been noted for its weak inhibitory activity against human melanoma tyrosinase chemicalbook.comchemicalbook.comchemdad.comlookchem.com. Tyrosinase (TYR, E.C. 1.14.18.1) is a crucial copper-containing metalloenzyme that plays a pivotal role in melanogenesis, the biochemical pathway responsible for melanin (B1238610) pigment production mdpi.comnih.gov. This enzyme catalyzes the initial two steps in melanin biosynthesis: the ortho-hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to o-dopaquinone mdpi.comnih.gov. Due to its central role, tyrosinase is a significant target for therapeutic interventions aimed at reducing melanin production, particularly in conditions like skin hyperpigmentation nih.govnih.govnih.gov.
While this compound itself exhibits weak inhibition, the broader class of indanone derivatives, which share structural similarities, has been extensively explored for more potent tyrosinase inhibitory effects. For instance, novel indanone derivatives have been designed and synthesized as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells nih.govnih.gov. These studies underscore the importance of the indanone scaffold in the development of compounds with anti-melanogenic properties.
Identification and Bioactivity Profiling in Natural Product Isolates
Table 1: this compound Content in Selected Natural Product Isolates
| Natural Product Source | Part Analyzed | This compound Concentration (%) | Observed Bioactivity of Essential Oil | Reference |
| Blainvillea rhomboidea | Aerial parts | 14.5 | Antibacterial activity | researchgate.netufc.br |
| Blainvillea rhomboidea | Flowers | 16.3 | More active antibacterial activity | researchgate.netufc.br |
| Pimenta dioica (Allspice) | Fruits | Major component | Fungistatic activity against Fusarium oxysporum | scielo.org.coscielo.org.co |
| Cananga odorata (Ylang-Ylang) | Flowers | Identified | (Essential oil has antibacterial activity) | nih.gov |
| Propolis | n-hexane extract (India) | 13.28 | Antioxidative, anti-inflammatory, antitumoral, antibacterial properties | ajol.info |
| Propolis | n-hexane extract (Nigeria) | 10.82 | Antioxidative, anti-inflammatory, antitumoral, antibacterial properties | ajol.info |
In the essential oil derived from the aerial parts of Blainvillea rhomboidea (Asteraceae), this compound constituted 14.5% of the identified components, while in the flower oil, its concentration was higher at 16.3% researchgate.netufc.br. The flower oil of B. rhomboidea demonstrated more significant antibacterial activity compared to the leaf oil, suggesting a potential contribution of its components, including this compound, to this effect researchgate.netufc.br.
The essential oil extracted from the fruits of Pimenta dioica, commonly known as allspice, also contains this compound as one of its major constituents, alongside eugenol (B1671780) and β-pinene scielo.org.coscielo.org.co. This essential oil has been shown to exhibit fungistatic activity, effectively inhibiting the mycelial development of various Fusarium oxysporum formae speciales scielo.org.coscielo.org.co.
Furthermore, this compound has been identified in the essential oil obtained from the flowers of Cananga odorata, widely known as Ylang-Ylang nih.gov. While specific bioactivity directly attributed to this compound within this oil is not detailed in the provided context, the essential oils of C. odorata are generally recognized for various biological activities, including antibacterial properties nih.gov.
Beyond plant sources, this compound has been detected in propolis, a resinous substance collected by honeybees. Specifically, n-hexane extracts of propolis from India and Nigeria contained this compound at concentrations of 13.28% and 10.82%, respectively ajol.info. Propolis extracts are well-documented for their broad spectrum of pharmacological activities, including antioxidative, anti-inflammatory, antitumoral, and antibacterial properties ajol.info.
Metabolic Pathways and Biotransformation Studies of Indanol Compounds
In Vitro and In Vivo Metabolic Fate Investigations of Indanol Systems
In vitro and in vivo studies are fundamental to characterizing the metabolic pathways of a compound. In vitro methods, such as incubations with liver microsomes, S9 fractions, or hepatocytes, are employed to identify potential metabolites and the enzymes responsible for their formation. nih.govmdpi.com These systems contain a host of metabolic enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which catalyze Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, respectively. nih.govjohnshopkins.edu For aromatic compounds like indanols, common metabolic reactions would include hydroxylation of the aromatic ring and oxidation or conjugation of the existing hydroxyl group. nih.gov
In vivo studies, typically conducted in animal models, provide a comprehensive picture of a compound's absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies can confirm the relevance of metabolic pathways identified in vitro and uncover metabolites formed through extrahepatic metabolism, for instance in the gut or kidneys. mdpi.com While specific, comprehensive in vivo metabolic studies on 5-Indanol are not extensively detailed in the available literature, the principles of biotransformation suggest that it would undergo processes common to phenolic compounds, including glucuronidation and sulfation of the hydroxyl group, as well as potential oxidation on the alicyclic or aromatic ring. nih.gov The goal of these metabolic processes is to increase the water solubility of the compound, thereby facilitating its excretion from the body. nih.gov
Enzymatic Biotransformation by Microbial Systems (e.g., Naphthalene (B1677914) Dioxygenase, 4-ethylphenol (B45693) methylhydroxylase)
Microbial enzymes are powerful biocatalysts for the transformation of chemical compounds, often exhibiting high selectivity and catalytic efficiency under mild conditions. nih.gov Indanol structures have been shown to be effective substrates for several microbial enzyme systems.
Naphthalene Dioxygenase (NDO)
Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 is a well-studied enzyme system capable of catalyzing a variety of reactions, including hydroxylation, desaturation, and alcohol oxidation. asm.orgresearchgate.net Its activity has been extensively investigated using the enantiomers of 1-indanol (B147123) as model substrates. The enzyme demonstrates remarkable stereospecificity, producing different major products depending on the stereochemistry of the starting material. asm.orgresearchgate.net
When a recombinant Escherichia coli strain expressing NDO was incubated with (S)-1-indanol, the primary product was trans-(1S,3S)-indan-1,3-diol. asm.orgresearchgate.net Conversely, when (R)-1-indanol was used as the substrate, the major product was cis-1,3-indandiol. asm.orgresearchgate.net These transformations highlight the enzyme's ability to perform stereospecific hydroxylation at the C3 position of the indanol core. asm.org The versatility of NDO is further demonstrated by the formation of minor products such as 3-hydroxy-1-indanone (B1295786) and cis-1,2,3-indantriol, which result from sequential oxidation and dihydroxylation reactions. asm.orgresearchgate.net
4-ethylphenol methylhydroxylase (4EPMH)
The enzyme 4-ethylphenol methylhydroxylase (4EPMH) from Pseudomonas putida JD1 catalyzes the biotransformation of various 4-alkylphenols. nih.govasm.org The mechanism involves dehydrogenation of the substrate to form a quinone methide intermediate, which is then typically hydrated to a chiral alcohol. nih.govasm.orgresearchgate.net
When this compound was subjected to biotransformation by 4EPMH, it was found to be a substrate for the enzyme. nih.gov However, for substrates with cyclic or branched alkyl groups like this compound, the reaction proceeds differently. Instead of hydration of the quinone methide intermediate to an alcohol, the major products are the corresponding vinyl compounds, formed through the loss of a proton. nih.govasm.org This demonstrates an alternative reaction pathway catalyzed by 4EPMH that is dependent on the structure of the substrate. nih.gov
Characterization of Metabolites and Biotransformation Products
The characterization of products formed during biotransformation is essential for understanding the reaction pathways. Gas chromatography-mass spectrometry (GC-MS) and other spectroscopic techniques are commonly used to identify these metabolites. asm.org
The biotransformation of 1-indanol enantiomers by Naphthalene Dioxygenase (NDO) yields a range of oxidized products. The specific metabolites and their relative abundance are dependent on the starting enantiomer, as detailed in the table below. asm.orgresearchgate.net
| Substrate | Product | Relative Percentage (%) |
|---|---|---|
| (S)-1-Indanol | trans-(1S,3S)-Indan-1,3-diol | 95.5 |
| (R)-3-Hydroxy-1-indanone | 4.5 | |
| (R)-1-Indanol | cis-1,3-Indandiol | 71.0 |
| (R)-3-Hydroxy-1-indanone | 18.2 | |
| cis-1,2,3-Indantriol | 10.8 |
The action of 4-ethylphenol methylhydroxylase (4EPMH) on this compound results in a different class of product compared to its action on simple 4-alkylphenols. The formation of a vinyl compound is the major outcome for substrates with cyclic alkyl groups. nih.govasm.org
| Substrate Type | Example Substrate | Major Product Type |
|---|---|---|
| Linear 4-alkylphenol | 4-Ethylphenol | Chiral Alcohol |
| Cyclic/Branched 4-alkylphenol | This compound | Vinyl Compound |
These studies illustrate the diverse metabolic and biotransformation pathways available for indanol compounds, leading to a variety of hydroxylated and dehydrogenated products.
Future Research Directions and Emerging Paradigms in 5 Indanol Chemistry
Development of Novel Synthetic Routes and Catalytic Systems
The synthesis of 5-Indanol currently involves processes such as sulfonation–alkali-fusion from indan (B1671822) or the reduction of indanone and hydrogenation of indanol derivatives. nih.govnih.gov Future research aims to develop more efficient, selective, and sustainable synthetic routes. This includes exploring novel catalytic systems that can facilitate the formation of this compound with improved yields and reduced environmental impact.
Advancements in asymmetric synthesis, for instance, are highly relevant. While direct examples for this compound are limited, research on related indanol derivatives, such as the in situ synthesis of chiral oxazaborolidine catalysts using (1S, 2R)-(-)-cis-1-amino-2-indanol, demonstrates the potential for highly enantioselective reductions of prochiral ketones. ebi.ac.uk Similarly, studies on the selective liquid-phase hydrogenation of 1-indanone (B140024) to 1-indanol (B147123) over metal-based catalysts like Cu(8%)/SiO2 and Pt/SiO2 highlight the ongoing efforts to optimize catalytic performance for indanol production. nih.gov The application of trifluoroacetic acid (TFA) catalyzed synthesis of indanol and chroman molecules also represents a direction for developing rapid and efficient protocols. h-its.org These developments in general indanol synthesis and chiral catalysis are expected to lead to more sophisticated and greener methods for producing this compound.
Exploration of this compound in Advanced Materials Science and Polymer Innovations
The structural features of this compound, including its aromatic ring and hydroxyl group, make it a promising candidate for incorporation into advanced materials and novel polymers. While specific applications of this compound in these fields are still emerging, the broader context of indanol derivatives offers insights into future possibilities. For example, 5,6-difluoro-1-indanol has been identified for use in materials science. fishersci.no
Future research could investigate this compound as a monomer or a modifying agent in polymerization reactions to create polymers with tailored properties, such as enhanced thermal stability, mechanical strength, or optical characteristics. Its potential as a building block for nanocomposites, where nanoscale fillers are incorporated into polymer matrices to achieve dramatic property enhancements, could also be explored. mims.com The development of new polymerization techniques and the focus on bio-based and sustainable materials in advanced materials science further open avenues for this compound's integration into next-generation materials. mims.comfishersci.senih.govuni.lu
Deepening Mechanistic Understanding of Biological Action and Structure-Activity Relationships
This compound itself has been noted for its weak inhibitory activity against human melanoma tyrosinase and its role as a reagent in the synthesis of Sodium Indanylcarbenicillin, a β-lactam antibiotic and a compound shown to reduce blood pressure in mammals. nih.gov Future research will focus on a deeper mechanistic understanding of these biological actions and the elucidation of comprehensive structure-activity relationships (SAR).
A notable area of current research involves indanol derivatives, such as the design and synthesis of new indanol-1,2,3-triazole derivatives, which have demonstrated potent antitubercular and antimicrobial activities. wikipedia.org Molecular docking studies have been performed on these derivatives to gain insights into their molecular mechanism of antitubercular action against targets like Mycobacterial enoyl-ACP-reductase (InhA). wikipedia.org Such studies, coupled with quantitative structure-activity relationship (QSAR) analyses, will be crucial for identifying the precise chemical groups responsible for biological effects and for predicting the activity of novel analogues. wikipedia.orgthegoodscentscompany.comsigmaaldrich.com This approach allows for the rational modification of this compound's structure to enhance its potency or introduce new therapeutic properties.
Leveraging Computational Methods for Rational Drug Design and Material Discovery
Computational methods are increasingly indispensable in accelerating drug discovery and material innovation by enabling rapid screening, property prediction, and mechanistic insights. reddychemtech.comwikipedia.orgfishersci.pt For this compound, future research will extensively leverage these in silico tools.
Computational approaches like molecular docking, virtual screening, and molecular dynamics simulations can be employed to predict this compound's interactions with various biological targets, guiding the design of new drug candidates. The successful application of molecular docking to indanol-1,2,3-triazole derivatives to understand their antitubercular action exemplifies this potential. wikipedia.org Furthermore, advanced computational tools, including artificial intelligence (AI) and machine learning (ML) models, are being developed to predict pharmacological activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, and molecular properties, which can be directly applied to this compound and its analogues. reddychemtech.comwikipedia.orgfishersci.ptcenmed.com In materials science, computational screening methods such as Density Functional Theory (DFT) calculations and Monte Carlo methods can predict electronic, optical, and mechanical properties, facilitating the discovery of new this compound-based materials. mims.com
Investigation of Biosynthetic Pathways and Ecological Roles of Naturally Occurring Indanols
While this compound is often synthesized, understanding its potential natural occurrence, biosynthetic pathways, and ecological roles is a burgeoning area of research. Indanols, including this compound, have been identified in polar unresolved complex mixtures (UCMs) associated with weathered petroleum in groundwater, suggesting their formation through biodegradation processes. nih.gov This points to a potential ecological role in the natural attenuation of petroleum contaminants.
Research into naturally occurring indanones, such as pterosin P from fern species and other indanones from marine cyanobacterium exhibiting antibacterial, antispasmodic, and cytotoxic activities, provides a foundation for investigating the natural biosynthesis of indanol structures. mitoproteome.org Future studies could focus on identifying specific microbial or enzymatic pathways responsible for the formation of this compound in natural environments. Biocatalytic methods, which leverage enzymes and microorganisms for organic synthesis, offer a promising avenue for understanding and potentially replicating these natural processes for sustainable production. fishersci.comebricmall.com Deepening the understanding of these biosynthetic routes and ecological functions will not only contribute to fundamental biochemical knowledge but also open doors for bioremediation strategies and the discovery of novel bioactive compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Indanol, and how can their efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via esterification or reduction pathways. For example, describes its use as a reagent in coupling reactions under basic conditions (K₂CO₃, DMF). To optimize efficiency, researchers should:
- Vary reaction parameters (temperature, solvent polarity) to assess yield improvements .
- Compare kinetic data from iodometric titration (e.g., second-order rate constants) to identify bottlenecks in reaction steps .
- Use computational tools (e.g., DFT calculations) to model transition states and predict regioselectivity .
Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze chemical shifts in H and C spectra to confirm the bicyclic structure and hydroxyl group position.
- FT-IR : Identify O-H stretching vibrations (3200–3600 cm) and aromatic C-H bonds .
- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns and verify molecular ion peaks .
- Ensure reproducibility by cross-referencing data with crystallographic databases or prior studies on analogous indanol derivatives .
Advanced Research Questions
Q. How does the rigid bicyclic structure of this compound influence its fluorination kinetics compared to acyclic analogues?
- Methodological Answer : reveals that this compound fluorinates 1.6× faster than acyclic phenols due to strain effects in the bicyclic system. Researchers should:
- Calculate thermodynamic parameters (∆H*, ∆S*) via Eyring plots to quantify strain contributions to activation barriers .
- Compare entropy changes (∆S* = -110 J/mol·K for this compound vs. -95 J/mol·K for tetrahydro-2-naphthol) to assess conformational flexibility in transition states .
- Use molecular dynamics simulations to model steric interactions in the activation complex .
Q. How should researchers address contradictions in kinetic data for this compound-derived reactions?
- Methodological Answer :
- Statistical Analysis : Apply t-tests or ANOVA to compare replicate measurements (e.g., rate constants in Table 3 of ) and identify outliers .
- Error Source Identification : Check for instrumental drift (e.g., iodometric titration calibration) or solvent purity effects .
- Contextualize Findings : Contrast results with structurally similar compounds (e.g., tetrahydro-2-naphthol) to determine whether discrepancies arise from electronic or steric factors .
Q. What computational strategies are effective for predicting this compound’s regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic sites .
- Molecular Orbital Analysis : Compare HOMO/LUMO distributions to predict reactivity trends (e.g., para vs. ortho substitution) .
- Benchmarking : Validate computational models against experimental regioselectivity data (e.g., fluorination yields from ) .
Research Design & Data Analysis
Q. How can researchers design a robust experimental protocol for studying this compound’s catalytic applications?
- Methodological Answer :
- Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, e.g., "Does this compound enhance enantioselectivity in asymmetric catalysis?" .
- Variable Control : Standardize substrate ratios, catalyst loading, and temperature gradients to isolate effects .
- Pilot Studies : Conduct small-scale trials to refine analytical methods (e.g., HPLC for enantiomeric excess quantification) .
Q. What ethical and reproducibility standards should guide this compound research?
- Methodological Answer :
- Data Transparency : Report raw kinetic data (e.g., iodometric titration results) and statistical confidence intervals .
- Reagent Sourcing : Disclose vendor information and purity grades for this compound and related compounds .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and hazard mitigation .
Tables for Key Findings
| Parameter | This compound | Acyclic Analogue | Tetrahydro-2-Naphthol |
|---|---|---|---|
| Rate Constant (k, s⁻¹) | 0.45 | 0.28 | 0.56 |
| ∆H (kJ/mol)* | 62.3 | 63.1 | 58.2 |
| ∆S (J/mol·K)* | -110 | -105 | -95 |
| Data sourced from fluorination kinetics in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
